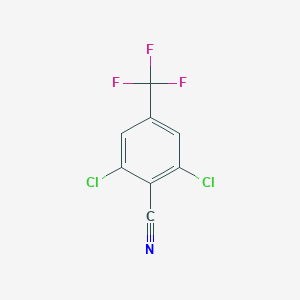

2,6-Dichlor-4-(trifluormethyl)benzonitril

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethyl)benzonitrile (2,6-DCB) is an organic compound with a wide range of uses. It is a fluorinated aromatic nitrile that has been used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, which make it an ideal choice for a variety of experiments.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft

2,6-Dichlor-4-(trifluormethyl)benzonitril wird in der Agrarchemie als möglicher Vorläufer für die Synthese neuer Verbindungen mit herbiziden Eigenschaften untersucht . Seine chlorierten und Trifluormethylgruppen könnten reaktive Stellen für weitere chemische Modifikationen sein, die zur Entwicklung neuer Herbizide führen.

Pharmazeutika

In der pharmazeutischen Forschung dient diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle . Sein strukturelles Motiv findet sich in verschiedenen therapeutischen Wirkstoffen, und Modifikationen seiner Kernstruktur können zu neuen Medikamentenkandidaten mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führen.

Materialwissenschaft

Die einzigartige Kombination von funktionellen Gruppen in der Verbindung macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien . Forscher untersuchen derzeit die Einarbeitung in Polymere, um deren Eigenschaften, wie z. B. thermische Stabilität und chemische Beständigkeit, zu verbessern.

Chemische Synthese

Dieses Benzonitrilderivat ist wertvoll in der organischen Synthese, insbesondere beim Aufbau aromatischer Verbindungen mit bestimmten elektronischen Eigenschaften . Seine elektronenziehenden Gruppen beeinflussen die Reaktivität des aromatischen Rings, wodurch er zu einem vielseitigen Baustein für komplexe organische Moleküle wird.

Umweltwissenschaften

Umweltwissenschaftler interessieren sich für die Abbauprodukte und das Umweltverhalten dieser Verbindung aufgrund ihres möglichen Einsatzes in verschiedenen Industrien . Das Verständnis ihrer Abbauwege hilft bei der Bewertung ihrer Umweltauswirkungen und der Entwicklung von Strategien für ihre sichere Verwendung und Entsorgung.

Analytische Chemie

In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in chromatographischen Analysen verwendet werden . Seine eindeutige chemische Signatur ermöglicht die Kalibrierung von Instrumenten und die Quantifizierung ähnlicher Verbindungen in komplexen Gemischen.

Biochemie

Biochemiker untersuchen die Wechselwirkung dieser Verbindung mit biologischen Systemen, um ihre Bioaktivität zu bestimmen . Es kann als Leitverbindung für die Entwicklung neuer biochemischer Werkzeuge oder als Sonde zur Untersuchung biologischer Pfade dienen.

Nanotechnologie

Die potenziellen Anwendungen von this compound in der Nanotechnologie werden derzeit erforscht, insbesondere bei der Konstruktion von nanoskaligen Sensoren und Geräten . Seine chemischen Eigenschaften könnten genutzt werden, um funktionelle Komponenten im Nanometermaßstab zu schaffen.

Wirkmechanismus

Mode of Action

It is known that the compound contains a trifluoromethyl group, which can significantly impact its chemical reactivity . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its molecular weight of 240.01 , and its physical form as a liquid . Further pharmacokinetic studies are required to fully understand its behavior in the body.

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, the compound’s trifluoromethyl group can significantly impact its physico-chemical behavior and biological activity, which can be influenced by environmental factors .

Safety and Hazards

When handling “2,6-Dichloro-4-(trifluoromethyl)benzonitrile”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .

Biochemische Analyse

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes involved.

Cellular Effects

The effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns . This disruption can result in altered cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-4-(trifluoromethyl)benzonitrile exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can cause changes in gene expression, further influencing cellular processes . The compound’s molecular mechanism involves complex interactions that ultimately affect the biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated significant impacts on cellular function, including altered metabolic activities and gene expression patterns.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.

Metabolic Pathways

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s presence can affect metabolic flux and metabolite levels, leading to altered biochemical activities . Understanding the metabolic pathways involving this compound is essential for comprehending its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSSFQXQAOREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371664 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157021-61-9 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)